molecular formula C18H22ClN3O3S B2840977 2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine CAS No. 2097864-22-5

2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine

Cat. No.: B2840977
CAS No.: 2097864-22-5
M. Wt: 395.9
InChI Key: ZWACFNGJORZQLY-UHFFFAOYSA-N
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Description

2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine ring substituted with a piperidine moiety and a chloromethylphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This often involves the alkylation of a piperidine derivative with a suitable electrophile.

    Introduction of the Chloromethylphenylsulfonyl Group: The chloromethylphenylsulfonyl group is introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the piperidine intermediate under basic conditions.

    Coupling with the Pyrimidine Ring: The final step involves the coupling of the piperidine intermediate with a pyrimidine derivative. This is typically achieved through nucleophilic substitution reactions, where the piperidine nitrogen attacks an electrophilic carbon on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the positions adjacent to the sulfonyl group and the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

    Oxidation Products: Hydroxylated or carbonyl derivatives of the pyrimidine ring.

    Reduction Products: Sulfide or thiol derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme functions or as a ligand in receptor binding studies.

Medicine

The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be investigated as a lead compound in the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine exerts its effects depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine: shares similarities with other sulfonyl piperidine derivatives and pyrimidine-based compounds.

    3-Chloro-2-methylphenylsulfonyl derivatives: These compounds have similar sulfonyl groups but differ in the attached heterocyclic systems.

    Pyrimidine derivatives: Compounds like 2,4,6-trimethylpyrimidine share the pyrimidine core but differ in the substituents.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity. Its dual presence of a sulfonyl piperidine and a substituted pyrimidine ring makes it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

2-[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-3-yl]oxy-4,6-dimethylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O3S/c1-12-10-13(2)21-18(20-12)25-15-6-5-9-22(11-15)26(23,24)17-8-4-7-16(19)14(17)3/h4,7-8,10,15H,5-6,9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWACFNGJORZQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)S(=O)(=O)C3=C(C(=CC=C3)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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